molecular formula C22H21N3O4S B2371023 N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-90-5

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2371023
CAS No.: 688055-90-5
M. Wt: 423.49
InChI Key: WOLVPSKOPHTUQM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The reactions of anthranilamide with isocyanates offer a facile synthesis route for dihydro-oxazoloquinazolinones and oxazinoquinazolinones, highlighting the compound's role in synthesizing complex heterocyclic structures (J. Chern et al., 1988).

Palladium-Catalyzed Reactions

  • Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions, indicating the compound's utility in palladium-catalyzed synthetic processes (M. Nowak et al., 2015).

Antiviral Activities

  • Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave techniques were evaluated for their antiviral activities against a range of respiratory and biodefense viruses, suggesting potential applications in antiviral drug development (P. Selvam et al., 2007).

Transition-Metal-Free Syntheses

  • K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines was developed for synthesizing benzamidine/benzoxazine heterocycles, including quinazolin-4(3H)-ones, showcasing a transition-metal-free approach to complex heterocycles (Joydev K. Laha et al., 2015).

Anticancer Activities

  • The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, aimed to improve solubility and cytotoxicity, highlighting the compound's relevance in anticancer research (V. Bavetsias et al., 2002).

Properties

IUPAC Name

N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20(23-15-3-1-2-4-15)14-7-5-13(6-8-14)11-25-21(27)16-9-18-19(29-12-28-18)10-17(16)24-22(25)30/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVPSKOPHTUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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